molecular formula C8H5Cl2NO B1402753 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol CAS No. 1346447-35-5

3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol

Cat. No. B1402753
M. Wt: 202.03 g/mol
InChI Key: UTFQNFFTTHFMIO-UHFFFAOYSA-N
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Description

3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol is a halogenated heterocycle . Its empirical formula is C8H5Cl2NO and it has a molecular weight of 202.04 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol is OCC#Cc1cc(Cl)cnc1Cl . The InChI is 1S/C8H5Cl2NO/c9-7-4-6(2-1-3-12)8(10)11-5-7/h4-5,12H,3H2 .

Scientific Research Applications

Synthesis and Structure Analysis

  • The synthesis of 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol and its derivatives is a significant area of research. These compounds are often studied for their structural and electronic properties. For example, Bin Li and Guo-Ping Yong (2019) explored the synthesis of novel positional isomers showing different phosphorescent colors and quantum yields. These materials are promising for developing dynamic functional materials responsive to external stimuli like acid-base vapor (Li & Yong, 2019).

Molecular Packing and Hydrogen Bonding

  • The investigation into the supramolecular structure of derivatives, such as 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate, has been carried out. Cheng et al. (2011) studied the influence of hydrogen bonding on the patterns of base pairing and molecular packing, which has implications for understanding nucleic acid structures and their functions (Cheng et al., 2011).

Selective Functionalization

  • Strategies for selective functionalization at various sites of dichloropyridines, including 2,5-dichloropyridine, have been explored. Marzi, Bigi, and Schlosser (2001) discussed the deprotonation and site selectivity of different dichloropyridines, contributing to the development of more precise synthetic methods in organic chemistry (Marzi, Bigi, & Schlosser, 2001).

Optical and Electrochemical Properties

  • The electrooptic properties of novel chalcone derivatives, which include compounds like 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, have been assessed. Shkir et al. (2018) performed a comprehensive study on the electronic, optical, and nonlinear optical properties, indicating potential applications in optoelectronic device fabrications (Shkir et al., 2018).

Coordination Chemistry

  • The coordination chemistry of derivatives like 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, as ligands, has been extensively studied. Halcrow (2005) reviewed the synthesis and complex chemistry of these ligands, highlighting their applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual spin-state transitions (Halcrow, 2005).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It has a GHS07 pictogram and the warning statement "Warning" . The WGK is 3 .

properties

IUPAC Name

3-(2,5-dichloropyridin-3-yl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c9-7-4-6(2-1-3-12)8(10)11-5-7/h4-5,12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFQNFFTTHFMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#CCO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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